2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate
Brand Name: Vulcanchem
CAS No.: 1095208-64-2
VCID: VC18417822
InChI: InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3
SMILES:
Molecular Formula: C25H22F2N2O3
Molecular Weight: 436.4 g/mol

2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate

CAS No.: 1095208-64-2

Cat. No.: VC18417822

Molecular Formula: C25H22F2N2O3

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate - 1095208-64-2

Specification

CAS No. 1095208-64-2
Molecular Formula C25H22F2N2O3
Molecular Weight 436.4 g/mol
IUPAC Name [4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate
Standard InChI InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3
Standard InChI Key KDAMRQYVAHQTIS-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure comprises a biphenyl core (two connected benzene rings) with fluorine atoms at the 2' and 4' positions of one phenyl group. A 4-methylpiperazine moiety is attached via a carbonyl group at the 3-position of the adjacent phenyl ring, while a benzoate ester occupies the 4-position . This arrangement introduces steric and electronic effects that influence its reactivity and interactions with biological targets.

Key Physicochemical Data

The molecular formula C₂₅H₂₂F₂N₂O₃ corresponds to a molecular weight of 436.4 g/mol. Its solubility, LogP, and stability data remain under investigation, but the presence of fluorine atoms typically enhances lipid solubility and metabolic stability in analogous compounds.

PropertyValue
Molecular FormulaC₂₅H₂₂F₂N₂O₃
Molecular Weight436.4 g/mol
IUPAC Name[4-(2,4-Difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate
Canonical SMILESCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4
InChI KeyKDAMRQYVAHQTIS-UHFFFAOYSA-N

Synthesis and Manufacturing

Yield Optimization

Related compounds with piperazine-carbonyl linkages report yields up to 96% under optimized conditions, suggesting that careful control of temperature, catalysts, and stoichiometry could improve efficiency . Challenges may arise from steric hindrance at the 3-position of the biphenyl system, necessitating excess reagents or prolonged reaction times.

Comparative Analysis with Structural Analogs

Analog 1: 2-(4-Methylpiperazin-4-ium-1-Carbonyl)Benzoate (CAS 20320-46-1)

This simpler analog (MW 248.28 g/mol) lacks the biphenyl and fluorine substituents, resulting in reduced lipophilicity (LogP ≈ 1.2 vs. ~3.5 for the subject compound). It serves primarily as an intermediate in synthesizing larger molecules .

Analog 2: Azilsartan Derivatives

Compounds like azilsartan mopivabil (CAS 1596357-16-2) share the biphenyl-benzoate framework but incorporate oxadiazolone groups for angiotensin II receptor antagonism. This highlights the versatility of the biphenyl scaffold in targeting diverse biological pathways .

Future Research Directions

  • Synthetic Method Optimization: Developing enantioselective routes to resolve chiral centers at the piperazine-carbonyl junction.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.

  • Target Identification: High-throughput screening against kinase libraries or GPCR panels to identify primary mechanisms of action.

  • Toxicogenomics: RNA sequencing of exposed cell lines to map pathways affected by chronic exposure.

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